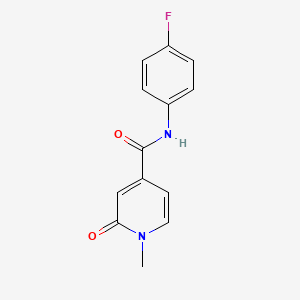
4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpyridin-2-one, also known as CPP-109, is a chemical compound that has gained attention for its potential therapeutic applications in the treatment of addiction and other neurological disorders. CPP-109 is a derivative of the naturally occurring compound, gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter in the brain.
Wirkmechanismus
4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpyridin-2-one is a selective inhibitor of the enzyme, GABA-transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a calming effect and reduce the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, which can have a number of physiological effects. GABA is an inhibitory neurotransmitter that can reduce the activity of neurons in the brain, leading to a calming effect. Additionally, GABA has been shown to have anticonvulsant and anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpyridin-2-one is that it has been shown to be effective in reducing drug-seeking behavior and relapse rates in human cocaine addicts. Additionally, this compound has been shown to be well-tolerated in humans, with few adverse effects reported. However, one limitation of this compound is that it is a relatively new compound, and more research is needed to fully understand its potential therapeutic applications and safety profile.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpyridin-2-one. One area of interest is the potential use of this compound in the treatment of other neurological disorders, such as anxiety and depression. Additionally, there is interest in exploring the use of this compound in combination with other medications for the treatment of addiction. Finally, more research is needed to fully understand the safety and efficacy of this compound in humans, particularly with regards to long-term use.
Synthesemethoden
4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpyridin-2-one is synthesized through a multistep process involving the reaction of cyclohexylamine with 2-pyridinecarboxylic acid to form 2-(cyclohexylamino)pyridine-3-carboxylic acid. This compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with methylamine to form this compound.
Wissenschaftliche Forschungsanwendungen
4-(2-Cyclohexylpyrrolidine-1-carbonyl)-1-methylpyridin-2-one has been studied for its potential therapeutic applications in the treatment of addiction, specifically for cocaine and alcohol dependence. Studies have shown that this compound can reduce drug-seeking behavior and decrease the reinforcing effects of cocaine and alcohol in animal models. Additionally, this compound has been shown to be effective in reducing relapse rates in human cocaine addicts.
Eigenschaften
IUPAC Name |
4-(2-cyclohexylpyrrolidine-1-carbonyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-18-11-9-14(12-16(18)20)17(21)19-10-5-8-15(19)13-6-3-2-4-7-13/h9,11-13,15H,2-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRSYNGZIDYCNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)N2CCCC2C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-fluorophenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6628760.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6628770.png)
![3-[(5-Chlorofuran-2-carbonyl)amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B6628790.png)
![N-[[1-(6-oxo-1H-pyridazine-3-carbonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B6628800.png)





![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-4-methylbenzamide](/img/structure/B6628847.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]cyclopropanecarboxamide](/img/structure/B6628850.png)
![N-[(1-methylpyrrolidin-2-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B6628856.png)
